molecular formula C3H5N3S B11746552 1,2,5-Thiadiazole-3-methanamine

1,2,5-Thiadiazole-3-methanamine

Cat. No.: B11746552
M. Wt: 115.16 g/mol
InChI Key: JAFIKRFBSSSNKS-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3-methanamine is a high-purity chemical reagent featuring a planar, thermally stable, and weakly basic aromatic 1,2,5-thiadiazole heterocycle . This compound serves as a privileged scaffold in medicinal chemistry and drug discovery, particularly for designing receptor antagonists and modulating biological pathways . The electron-deficient nature of the 1,2,5-thiadiazole ring system exerts a strong electron-withdrawing effect, which can significantly influence the physicochemical properties and binding affinity of resultant molecules . Researchers value this methanamine derivative as a versatile building block for constructing functional molecular materials. The 1,2,5-thiadiazole core can be oxidized to form S-oxide and S,S-dioxide derivatives, which exhibit rich electrochemistry and can be reduced to stable radical anions, making them attractive for developing advanced materials with magnetic or conductive properties . The primary amine functional group allows for straightforward functionalization via amide bond formation, condensation reactions, or other nucleophilic substitutions, enabling the synthesis of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

IUPAC Name

1,2,5-thiadiazol-3-ylmethanamine

InChI

InChI=1S/C3H5N3S/c4-1-3-2-5-7-6-3/h2H,1,4H2

InChI Key

JAFIKRFBSSSNKS-UHFFFAOYSA-N

Canonical SMILES

C1=NSN=C1CN

Origin of Product

United States

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a diverse and essential class of organic molecules that play a pivotal role in chemistry, biology, and pharmacology. openaccessjournals.com Their structures, which incorporate at least one heteroatom such as nitrogen, oxygen, or sulfur within a cyclic framework, confer unique physicochemical properties and reactivity. openaccessjournals.comderpharmachemica.com This structural diversity makes them fundamental building blocks in the synthesis of a wide range of substances, from pharmaceuticals to agrochemicals and advanced materials. openaccessjournals.comijpsr.com

Many naturally occurring and biologically vital molecules, including vitamins, alkaloids, hormones, and the nucleic acids DNA and RNA, feature heterocyclic rings. derpharmachemica.comzenodo.org This natural prevalence has inspired chemists to utilize these scaffolds in drug discovery, leading to the development of a vast number of synthetic drugs for treating a multitude of diseases. zenodo.org In fact, a significant majority of modern pharmaceuticals incorporate heterocyclic moieties in their structures. zenodo.org Beyond medicine, heterocyclic compounds are integral to various industrial applications, serving as dyes, antioxidants, and components in the creation of polymers and electronic materials. openaccessjournals.comijpsr.com

Overview of Thiadiazole Isomers and Their Research Relevance

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds that contain one sulfur and two nitrogen atoms within the ring. isres.org There are four possible isomers of thiadiazole, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgmdpi.com Each of these isomers exhibits distinct chemical and physical properties, leading to a wide range of research applications.

The various thiadiazole isomers have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities. wisdomlib.org Derivatives of these rings have been reported to possess a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. wisdomlib.orgresearchgate.netnih.gov For instance, the 1,3,4-thiadiazole scaffold is a component of clinically used drugs such as the diuretic acetazolamide (B1664987) and the antibiotic cefazedone. researchgate.net The 1,2,4-thiadiazole structure is noted for its resemblance to the pyrimidine (B1678525) moiety and its derivatives are explored in the context of neurodegenerative diseases. isres.org The 1,2,3-thiadiazole ring is also a subject of extensive research, with its derivatives showing potential as antifungal and insecticidal agents. mdpi.com The 1,2,5-thiadiazole isomer and its fused analogues are of growing interest in both biomedicine and material sciences. researchgate.netnih.gov

Specific Focus: the 1,2,5 Thiadiazole 3 Methanamine Core Structure and Its Derivatives

The introduction of a methanamine substituent to the 1,2,5-thiadiazole (B1195012) ring creates a molecule with potential for further chemical modification and biological interaction. The amino group provides a site for reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for the synthesis of a wide array of derivatives. These derivatives are of interest in various areas of chemical research. For instance, derivatives of 1,2,5-thiadiazole have been investigated for their potential as ligands for various receptors in the central nervous system. nih.gov

Scope and Objectives of the Research Overview

Cyclization Reactions for 1,2,5-Thiadiazole (B1195012) Ring Formation

The foundational step in synthesizing compounds like 1,2,5-thiadiazole-3-methanamine is the creation of the heterocyclic ring itself. Several classical and modern cyclization methods are employed for this purpose.

Cyclization of α-Diamines with Sulfur-Containing Reagents

A prevalent and direct method for constructing the 1,2,5-thiadiazole ring is the reaction of a 1,2-diamine with a sulfur-containing reagent. chemicalbook.com This approach is versatile, allowing for the synthesis of both the parent heterocycle and its substituted derivatives.

Key reagents for this transformation include thionyl chloride (SOCl₂), sulfur monochloride (S₂Cl₂), and sulfur dichloride (SCl₂). chemicalbook.com For instance, the parent 1,2,5-thiadiazole can be prepared from ethylenediamine (B42938) using these reagents. chemicalbook.com Similarly, substituted diamines like 2,3-diaminobutane react with sulfur dichloride to yield the corresponding 3,4-dimethyl-1,2,5-thiadiazole (B3032850). chemicalbook.com Another important precursor, 1,2,5-thiadiazole-3,4-dicarbonitrile, is synthesized in high yield (80%) from the reaction of diaminomaleonitrile (B72808) with thionyl chloride. chemicalbook.com

The reaction of 2-aminoacetamides with either thionyl chloride or sulfur monochloride in dimethylformamide (DMF) provides a route to 4-substituted 1,2,5-thiadiazoles in moderate to excellent yields. chemicalbook.com

PrecursorSulfur ReagentProductYield
EthylenediamineS₂Cl₂, SCl₂, or SO₂1,2,5-ThiadiazoleN/A
2,3-DiaminobutaneSCl₂3,4-Dimethyl-1,2,5-thiadiazoleN/A
DiaminomaleonitrileSOCl₂1,2,5-Thiadiazole-3,4-dicarbonitrile80%
2-AminoacetamidesSOCl₂ or S₂Cl₂4-Substituted 1,2,5-thiadiazolesModerate to Excellent

Oxidative Cyclization Pathways

Oxidative cyclization represents another strategy for forming thiadiazole rings. These methods often involve the formation of S-N bonds under oxidative conditions. For example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one can undergo an oxidative ring contraction when treated with meta-chloroperoxybenzoic acid (mCPBA), yielding a 1,2,5-thiadiazole derivative. researchgate.net

Furthermore, the oxidation of the sulfur atom in a pre-formed 1,2,5-thiadiazole ring using common laboratory oxidants can lead to 1,2,5-thiadiazole 1-oxides and 1,1-dioxides. mdpi.com While this doesn't form the ring, it is a key oxidative functionalization pathway that modifies the ring's properties. For instance, mCPBA is effective for oxidizing the ring sulfur. chemicalbook.com These S-oxidized derivatives are nonaromatic and exhibit different reactivity compared to the parent heterocycle. chemicalbook.commdpi.com

Reactions Involving 1,2,3-Dithiazoles and Amines

A less common but effective method involves the transformation of other sulfur-nitrogen heterocycles. Specifically, 4-substituted 5H-1,2,3-dithiazoles can be converted into 1,2,5-thiadiazoles upon treatment with primary amines. This reaction proceeds through a proposed mechanism involving the addition of the amine to the C5 position of the dithiazole, followed by a ring-opening of a C-S bond and subsequent ring-closing with the loss of hydrogen sulfide.

Functionalization Strategies for Methanamine Moiety Attachment

Direct synthesis of this compound is not commonly reported. Therefore, its preparation relies on the functionalization of a pre-formed 1,2,5-thiadiazole ring. This typically involves a two-step process: introduction of a suitable functional group handle at the 3-position, followed by its conversion to the methanamine group.

A key strategy involves the synthesis of 1,2,5-thiadiazole-3-carbonitrile or 1,2,5-thiadiazole-3-carbaldehyde (B1660373) . These precursors can then be converted to the target methanamine.

Reduction of a Nitrile: The cyano group (-CN) of 1,2,5-thiadiazole-3-carbonitrile can be reduced to an aminomethyl group (-CH₂NH₂). This is a standard transformation in organic synthesis, often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reductive Amination of an Aldehyde: Alternatively, 1,2,5-thiadiazole-3-carbaldehyde can undergo reductive amination. This involves reacting the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The synthesis of the necessary functionalized precursors, such as those with cyano or carboxylate groups, can be achieved through various means, including cyclization of appropriately substituted starting materials or post-cyclization modification of the thiadiazole ring. chemicalbook.comnih.gov

PrecursorReagents for ConversionFunctional Group TransformationFinal Product
1,2,5-Thiadiazole-3-carbonitrilee.g., LiAlH₄, H₂/Catalyst-CN → -CH₂NH₂This compound
1,2,5-Thiadiazole-3-carbaldehydee.g., NH₃, NaBH₃CN-CHO → -CH₂NH₂This compound

Advanced Synthetic Approaches and Novel Catalytic Systems

Modern synthetic chemistry continues to provide innovative methods for accessing complex heterocyclic structures. These advanced approaches offer new pathways to 1,2,5-thiadiazoles, often with improved efficiency and selectivity.

Photochemical Ring Editing and Carbon Excision Routes

A novel and highly efficient route to substituted 1,2,5-thiadiazole 1-oxides involves the photochemical ring editing of 1,2,6-thiadiazines. This method proceeds via a quantitative conversion in the presence of visible light and molecular oxygen under ambient, aerobic conditions. nih.govmdpi.com

The proposed mechanism involves the 1,2,6-thiadiazine acting as a triplet photosensitizer to generate singlet oxygen. nih.gov This is followed by an unprecedented chemoselective [3+2] cycloaddition reaction between the singlet oxygen and the thiadiazine. nih.gov The resulting endoperoxide intermediate then undergoes a ring contraction, which involves the selective excision of a carbon atom, to afford the 1,2,5-thiadiazole 1-oxide product with complete atom economy. nih.gov This process has been optimized for both batch and continuous-flow conditions, with the latter allowing for precise control over light exposure, which is crucial for accessing photosensitive thiadiazole products. nih.gov This methodology provides access to novel and otherwise difficult-to-obtain 1,2,5-thiadiazole 1-oxide structures. nih.gov

Starting Material ClassKey ConditionsKey TransformationProduct Class
1,2,6-ThiadiazinesVisible Light, O₂ (air), Photosensitizer (substrate itself)[3+2] Cycloaddition-Ring Contraction Cascade1,2,5-Thiadiazole 1-oxides

Trifluoroacetic Anhydride (B1165640) Mediated Syntheses

Trifluoroacetic anhydride (TFAA) is a versatile and powerful reagent in organic synthesis, frequently employed as a dehydrating agent and an activator for various transformations. wikipedia.orgnih.gov Its high reactivity is harnessed for the synthesis of heterocyclic compounds, including the 1,2,5-thiadiazole ring system. A notable application involves the TFAA-mediated synthesis of functionalized 1,2,5-thiadiazoles from nitro-group-containing N-tert-butanesulfinamides. organic-chemistry.org This method provides a direct route to substituted thiadiazoles in good yields. organic-chemistry.org

The reaction proceeds through a proposed mechanism where TFAA activates the nitro group, facilitating a cascade of intramolecular cyclization and rearrangement. The N-tert-butanesulfinamide group serves as a precursor to one of the nitrogen atoms and the sulfur atom of the thiadiazole ring.

Table 1: Trifluoroacetic Anhydride (TFAA) Mediated Synthesis of 1,2,5-Thiadiazoles. organic-chemistry.org

Starting MaterialProductYieldReference
Nitro-group-containing N-tert-butanesulfinamidesFunctionalized 1,2,5-thiadiazolesGood organic-chemistry.org

This methodology stands out for its efficiency and the ability to introduce a range of functional groups onto the thiadiazole core, contingent on the substitution pattern of the starting nitro compound. While TFAA is also used to synthesize other heterocycles like oxazoles and imidazoles, its application in 1,2,5-thiadiazole synthesis from nitro precursors is a significant advancement. organic-chemistry.orgpharm.or.jp

Multicomponent Reactions in Thiadiazole Synthesis

Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules in a single step from three or more starting materials. This approach aligns with the principles of efficiency and atom economy, making it highly attractive for building heterocyclic libraries.

While many MCRs have been developed for isomers like 1,3,4-thiadiazoles, specific examples for the 1,2,5-thiadiazole scaffold are also documented. nih.gov A key example is the three-component synthesis of 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile, which is formed from potassium cyanide and sulfur dioxide. thieme-connect.de This reaction, which proceeds effectively in anhydrous organic solvents like acetonitrile (B52724) or ethanol, demonstrates the aromatic driving force that favors the formation of the stable 1,2,5-thiadiazole ring. thieme-connect.de

Table 2: Multicomponent Synthesis of a 1,2,5-Thiadiazole Derivative. thieme-connect.de

Reactant 1Reactant 2SolventProductYield
Potassium CyanideSulfur DioxideAcetonitrile4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile40-50%

The development of MCRs for thiadiazoles is an active area of research. For instance, novel chemoenzymatic one-pot MCRs have been developed for thiazole (B1198619) derivatives, showcasing the potential of combining biocatalysis with multicomponent strategies to achieve high yields under mild conditions. nih.gov Such innovative approaches could be adapted for the synthesis of 1,2,5-thiadiazole systems in the future, expanding the synthetic toolkit for this important heterocycle.

Green Chemistry Approaches in 1,2,5-Thiadiazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiadiazoles. mdpi.comscilit.com

Key green chemistry strategies applicable to 1,2,5-thiadiazole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.com This technique has been successfully applied to the synthesis of 1,2,4-thiadiazole (B1232254) derivatives and holds significant promise for the synthesis of 1,2,5-thiadiazoles. mdpi.com

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign solvents like water, ionic liquids, or bio-based solvents such as ethyl lactate (B86563) is a core tenet of green chemistry. scilit.com The Strecker reaction, a method for synthesizing α-aminonitriles (potential precursors to aminomethyl-substituted heterocycles), has been successfully performed in water, highlighting the feasibility of aqueous synthesis. acs.org

Heterogeneous Catalysis: Employing solid-supported or clay-mediated catalysts can simplify product purification, allow for catalyst recycling, and reduce waste. acs.org These catalysts offer an environmentally friendly alternative to homogeneous catalysts often used in conventional synthesis.

Solvent-Free and Chemo-Mechanical Approaches: Conducting reactions without a solvent (neat) or through mechanical grinding (mechanochemistry) minimizes solvent waste and can lead to improved reaction efficiency. mdpi.com

Table 3: Overview of Green Chemistry Approaches in Heterocyclic Synthesis

Green ApproachAdvantagesApplicability to 1,2,5-Thiadiazole SynthesisReference
Microwave IrradiationShorter reaction times, improved yieldsHigh potential, demonstrated for isomers mdpi.com
Green Solvents (e.g., water)Reduced environmental impact, improved safetyFeasible for precursor synthesis scilit.comacs.org
Heterogeneous CatalysisCatalyst recyclability, simplified workupHigh potential for cleaner processes acs.org
Multicomponent ReactionsAtom economy, step efficiencyDemonstrated for 1,2,5-thiadiazole derivatives thieme-connect.de

By integrating these green chemistry approaches, the synthesis of this compound and related compounds can be made more sustainable, efficient, and environmentally responsible.

Ring Opening and Rearrangement Mechanisms

The 1,2,5-thiadiazole ring can undergo cleavage under both reductive and oxidative conditions. thieme-connect.de Reductive cleavage, often with powerful reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, can lead to 1,2-diamines. researchgate.net Oxidative ring cleavage occurs under more aggressive conditions. thieme-connect.de

Ring transformation reactions are also known. For example, 1,2,6-thiadiazines can be converted to 1,2,5-thiadiazole 1-oxides through a photochemical process involving visible light and molecular oxygen. researchgate.netchemrxiv.org This reaction proceeds via a proposed [3+2] cycloaddition of singlet oxygen with the thiadiazine, followed by a ring contraction that excises a carbon atom. chemrxiv.org Another example is the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid to yield a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide derivative. researchgate.netresearchgate.net

The electron-deficient nature of the 1,2,5-thiadiazole ring, especially in its 1,1-dioxide form, makes it an excellent candidate for forming stable radical anions upon reduction. mdpi.comnih.gov These radical anions can be generated through chemical or electrochemical reduction. conicet.gov.arresearchgate.net

The stability of these radical anions is enhanced by the delocalization of the spin density over the heterocyclic ring and any attached aromatic systems. mdpi.com For example, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is reported to be very stable in aprotic solvents. conicet.gov.ar The sulfonyl group (>SO₂) in the 1,1-dioxides is a strong electron-withdrawing group, which greatly facilitates the accommodation of a negative charge and enhances the stability of the resulting radical anion. mdpi.com

Electron Spin Resonance (ESR) spectroscopy is a key technique for studying these radical anions. The g-factors for radicals based on 1,2,5-thiadiazole 1,1-dioxides typically range from 2.002 to 2.009, indicating delocalization of the unpaired electron. mdpi.com

CompoundMethod of GenerationStability/PropertiesReference
3,4-aryl disubstituted 1,2,5-thiadiazole 1,1-dioxidesChemical and electrochemical reductionCharacterized by ESR and cyclic voltammetry conicet.gov.arresearchgate.net
nih.govmdpi.comnih.govThiadiazolo[3,4-c] nih.govmdpi.comnih.govthiadiazoleReversible electrochemical reduction or chemical reductionForms a long-lived radical anion nih.govacs.org
Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxideChemical reductionVery stable in aprotic solvents conicet.gov.ar

Ring-opening metathesis polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. wikipedia.org The reaction is initiated by transition metal catalysts, such as those based on ruthenium or tungsten, often referred to as Grubbs' or Schrock catalysts. youtube.com

The general mechanism for homogeneous ROMP involves:

Initiation : A cycloaddition reaction between the cyclic alkene and the metal catalyst forms a metallacyclobutane intermediate. youtube.com

Propagation : This intermediate undergoes a ring-opening reaction to form a new carbene species, which then reacts with another monomer molecule to continue the polymerization process, creating a polymer with double bonds in its backbone. wikipedia.orgyoutube.com

While ROMP is a well-established method for polymerizing strained cyclic alkenes like norbornene and cyclooctene (B146475) derivatives, its specific application to the 1,2,5-thiadiazole ring itself is not extensively documented in the provided search results. youtube.comresearchgate.net The reactivity in ROMP is highly dependent on the ring strain of the monomer. youtube.com

Coordination Chemistry of 1,2,5-Thiadiazole Ligands and Complexes

The nitrogen atoms of the 1,2,5-thiadiazole ring can coordinate with metal ions, allowing these heterocycles to act as ligands in coordination complexes. mdpi.com The coordinating ability of the thiadiazole moiety itself is often enhanced by attaching other coordinating groups, such as pyridyl substituents, to the ring. researchgate.net

For example, 3,4-di(2-pyridyl)-1,2,5-thiadiazole can act as a bridging ligand in dinuclear ruthenium complexes and form seven-membered chelate rings with palladium and copper. researchgate.net In the case of 1,2,5-thiadiazole 1,1-dioxides, the nitrogen atoms of the ring and the oxygen atoms of the sulfonyl group can participate in coordination. The nitrogen atoms can form stable complexes with d-block metals, while the oxygen atoms can engage in electrostatic interactions with alkali metal ions. mdpi.com

LigandMetal Ion(s)Coordination ModeReference
3,4-di(2-pyridyl)-1,2,5-thiadiazoleRu, Pd, Cu, AgBridging or chelating through pyridine (B92270) nitrogens researchgate.net
nih.govmdpi.comnih.govThiadiazolo[3,4-c] nih.govmdpi.comnih.govthiadiazolidyl radical anionK⁺ (with 18-crown-6)Acts as a bridging or chelating ligand nih.govacs.org
nih.govmdpi.comnih.govthiadiazolo[3,4-f] nih.govconicet.gov.arphenanthroline 2,2-dioxideCu(II)Bridging ligand, coordinating via one thiadiazole nitrogen and one phenanthroline nitrogen mdpi.com
2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleZn(II)Chelation via a thiadiazole nitrogen and a deprotonated hydroxyl group nih.gov

Oxidation and Reduction Pathways of the 1,2,5-Thiadiazole Nucleus

The sulfur atom in the 1,2,5-thiadiazole ring can be oxidized by common laboratory oxidants. nih.gov Mild oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can oxidize the ring sulfur to give non-aromatic 1,2,5-thiadiazole 1-oxides and 1,1-dioxides. thieme-connect.dechemicalbook.com The C=N double bonds in 1,2,5-thiadiazole 1,1-dioxides can also be oxidized, for instance with mCPBA, to form fused bis-oxaziridine derivatives. mdpi.com

Reduction of the 1,2,5-thiadiazole ring can lead to different outcomes depending on the reagent and substrate. As mentioned, strong reducing agents can cause ring cleavage to yield 1,2-diamines. thieme-connect.deresearchgate.net For 1,2,5-thiadiazole 1,1-dioxides, reduction to the corresponding radical anions is a key reaction pathway. nih.govnih.gov These dioxides can also be reduced to dioxothiadiazolidines using hydrogen and a platinum catalyst. mdpi.com

Reaction TypeReagent(s)SubstrateProduct(s)Reference
Oxidationm-chloroperoxybenzoic acid (mCPBA)1,2,5-Thiadiazole1,2,5-Thiadiazole 1-oxide and 1,1-dioxide thieme-connect.dechemicalbook.com
OxidationmCPBA3,4-dimethyl 1,2,5-thiadiazole 1,1-dioxideFused bis-oxaziridine derivative mdpi.com
ReductionNaBH₄ or LiAlH₄1,2,5-Thiadiazole ringortho-diamine researchgate.net
ReductionH₂, PtO₂ (Adams' catalyst)1,2,5-Thiadiazole 1,1-dioxidesDioxothiadiazolidines mdpi.com
Electrochemical Reduction-2,1,3-benzothiadiazole 1-oxides2,1,3-benzothiadiazoles (via deoxygenation) researchgate.net

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 1,2,5-thiadiazole derivatives. These methods allow for the detailed exploration of molecular geometries, electronic distributions, and other key physicochemical characteristics.

Density Functional Theory (DFT) Applications in Thiadiazole Research

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating 1,2,5-thiadiazole systems. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP, have proven reliable in reproducing experimental data for properties such as molecular structure and vibrational spectra. mdpi.comacs.org For instance, DFT calculations have been successfully employed to study the electronic and geometric structures of metal complexes with tetrakis(1,2,5-thiadiazole)porphyrazine, revealing the influence of the thiadiazole rings on the macrocycle's electronic properties. mdpi.comsemanticscholar.org These studies show that the fusion of electron-deficient 1,2,5-thiadiazole rings significantly impacts the coordination properties of the central metal atoms. semanticscholar.org

In the context of substituted 1,2,5-thiadiazoles, DFT has been used to analyze electronic properties and chemical reactivity. nih.gov The B3LYP functional, often paired with basis sets like 6-311G++(d,p), is a popular choice for these calculations. mdpi.com Research on 1,2,5-thiadiazole 1,1-dioxides has also heavily relied on DFT to understand their structure, properties, and reactivity, with the B3LYP functional providing results that closely match experimental findings for UV-vis and IR spectra. mdpi.com

Table 1: Common DFT Functionals and Basis Sets in Thiadiazole Research
MethodTypical ApplicationReference
B3LYP/6-311G++(d,p)Geometry optimization, electronic properties, IR/UV-vis spectra mdpi.comacs.org
M06-2X/6-311++G(d,p)Electronic structure and properties acs.org
B98EPR spectra simulations mdpi.com

Ab Initio and Semi-Empirical Methods for Electronic Structure

Alongside DFT, ab initio methods have provided high-accuracy benchmarks and deeper understanding of the electronic states of 1,2,5-thiadiazoles. For example, ab initio multi-reference multi-root configuration interaction (CI) methods have been used to compute the electronic excitation energies of 1,2,5-thiadiazole, helping to interpret its vacuum ultraviolet (VUV) absorption spectrum. osti.gov These high-level calculations have been crucial in identifying various valence and Rydberg states and refining the ionization energies. osti.gov

Semi-empirical methods, such as the CHIH-DFT model, have also been proposed as a tailored approach for accurately predicting the properties of heterocyclic systems like dioxothiadiazoles, offering a computationally less expensive alternative to full DFT calculations. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is critical for understanding the electronic transitions and reactivity of molecules. researchgate.netyoutube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netyoutube.com

For 1,2,5-thiadiazole derivatives, the HOMO-LUMO energy gap (Eg) is a key parameter that influences their optical and electronic properties. researchgate.net In donor-π-acceptor-π-donor (D-π-A-π-D) systems incorporating a thiadiazole acceptor, the HOMO is often distributed along the conjugated backbone, while the LUMO tends to be localized on the thiadiazole acceptor unit. nih.gov The energy gap can be tuned by modifying the donor and acceptor strengths, which is a common strategy in the design of functional materials like fluorophores for bioimaging. nih.gov For instance, in a study of norfloxacin-based 1,2,4-thiadiazoles, a smaller HOMO-LUMO gap was correlated with higher chemical reactivity and potential biological activity. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps in Thiadiazole Derivatives
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
Norfloxacin-based 1,2,4-Thiadiazole (Compound 7)--2.94B3LYP/6-311G(d,p) nih.gov
Fluorene-1,3,4-thiadiazole oligomer (1 unit)--~4.5DFT researchgate.net

Prediction of Spectroscopic Signatures and Molecular Vibrations

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of 1,2,5-thiadiazole and its analogs. Theoretical calculations of vibrational frequencies using methods like DFT can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to provide a detailed assignment of vibrational modes. acs.orgresearchgate.net

For 1,2,5-thiadiazole 1,1-dioxides, IR spectroscopy is a particularly useful characterization technique. mdpi.com DFT calculations can reliably predict the characteristic vibrational bands, including the C=N stretching vibrations (around 1550-1600 cm⁻¹) and the symmetric and asymmetric S=O stretches (around 1100-1350 cm⁻¹). mdpi.com

Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-vis), providing insights into the electronic transitions responsible for the observed absorption bands. mdpi.commdpi.com For example, TD-DFT calculations on metal complexes of tetrakis(1,2,5-thiadiazole)porphyrazine predicted a strong bathochromic (red) shift of the Q-band upon annulation with thiadiazole rings, a finding that aligns with experimental observations. mdpi.com

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry plays a crucial role in elucidating the reactivity and reaction mechanisms of 1,2,5-thiadiazoles. Theoretical studies can map out potential energy surfaces for various reactions, identify transition states, and calculate reaction barriers, providing a molecular-level understanding of chemical transformations.

For example, theoretical calculations have been used to investigate the dissociation pathways of the 3,4-dichloro-1,2,5-thiadiazole (B139948) cation. researchgate.net Additionally, computational studies have explored the reactions of 1,2,5-thiadiazoles with other molecules, such as the reaction with benzyne, which leads to the formation of 1,2-benzisothiazole (B1215175) derivatives. rsc.org In the case of 1,2,5-thiadiazole 1,1-dioxides, their vulnerability to nucleophilic attack at the C=N double bonds has been a subject of both experimental and theoretical investigation. mdpi.com

Biradicaloid Character and Aromaticity Assessment

The concepts of biradicaloid character and aromaticity are important for understanding the electronic nature and stability of cyclic conjugated systems like 1,2,5-thiadiazole. While specific studies on the biradicaloid character of this compound are not prevalent, research on related systems provides valuable context. For instance, studies on 1,2,5-thiadiazole 1,1-dioxides have explored their ability to form stable radical anions, which is indicative of their electronic structure and potential for biradical character in certain states. mdpi.comsemanticscholar.org The delocalization of spin density in these radical anions has been investigated using techniques like EPR spectroscopy combined with DFT calculations. researchgate.net

Aromaticity is a key concept in understanding the stability and reactivity of heterocyclic compounds. While 1,2,5-thiadiazole is a heterocyclic aromatic compound, the degree of aromaticity can be influenced by substituents and fusion to other rings. Computational methods can be used to assess aromaticity through various indices, such as those based on magnetic properties (e.g., nucleus-independent chemical shift, NICS) or electronic delocalization.

Structure Activity Relationship Sar Studies and Molecular Interaction Analysis of 1,2,5 Thiadiazole 3 Methanamine Derivatives

Design Principles for Modulating Molecular Interactions and Selectivity

The design of 1,2,5-thiadiazole (B1195012) derivatives hinges on strategic structural modifications to fine-tune their interactions with biological targets and enhance selectivity. A key principle involves the substitution patterns on the thiadiazole ring, which significantly influence the molecule's electronic and steric properties. For instance, in the development of muscarinic agonists, the type of alkylthio-substituent on the 1,2,5-thiadiazole ring was found to be a critical determinant of potency and selectivity. researchgate.net

Another design strategy is the dimerization of agonists, which has been shown to be a useful approach for creating potent and selective compounds. researchgate.net This involves linking two pharmacophoric units, a concept that has been applied to 1,2,5-thiadiazole derivatives to enhance their binding affinity for specific receptors. Furthermore, the introduction of different functional groups can modulate the molecule's polarity and ability to form hydrogen bonds, thereby influencing its interaction with the target protein. The sulfonyl group in 1,2,5-thiadiazole 1,1-dioxides, for example, replaces the soft sulfur atom with hard oxygen atoms, altering the molecule's hydrogen bonding capabilities and preference for metal ions. mdpi.com

The selectivity of these compounds for different receptor subtypes is a crucial aspect of their design. For example, certain amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have demonstrated high affinity and selectivity for 5-HT1A receptors over other receptors like alpha1 and dopamine (B1211576) (D2, D3, and D4) receptors. nih.gov This selectivity is often achieved by optimizing the substituents to favor interactions with specific amino acid residues in the target's binding pocket.

Quantitative Structure-Activity Relationships (QSAR) in Thiadiazole Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. In the context of 1,2,5-thiadiazole research, QSAR models have been instrumental in understanding the structural requirements for desired pharmacological effects and in designing new, more potent derivatives.

A 2D-QSAR study on a series of 59 thiazole (B1198619) derivatives as 5-lipoxygenase (5-LOX) inhibitors demonstrated the utility of this approach. laccei.org The model, developed using a machine learning approach with an open-source data analysis Python script, showed a good correlation coefficient, indicating its predictive power. laccei.org Such models help in identifying key molecular descriptors that influence the biological activity. laccei.org

In another study, a QSAR analysis was performed on twenty 1,2,5-thiadiazole derivatives that act as potent M1 muscarinic agonists. researchgate.net Using multiple linear regression (MLR), a relationship was established between molecular descriptors and the biological activity of these compounds. researchgate.net The predictive capability of the model was confirmed through cross-validation. researchgate.net The descriptors found to be significant in this model included log P, hydration energy (HE), polarizability (Pol), molar refractivity (MR), molar volume (MV), molecular weight (MW), surface area (SAG), and total energy (E total). researchgate.net These findings provide valuable insights into the physicochemical properties that govern the activity of these compounds.

The following table summarizes the molecular descriptors used in the regression analysis of the M1 muscarinic agonists:

DescriptorDescription
log P Lipophilicity
HE Hydration Energy
Pol Polarizability
MR Molar Refractivity
MV Molar Volume
MW Molecular Weight
SAG Surface Area
E total Total Energy

These QSAR studies serve as a powerful tool for medicinal chemists, enabling the rational design and optimization of 1,2,5-thiadiazole derivatives with improved therapeutic potential.

Ligand-Target Binding and Molecular Docking Simulations with Thiadiazole Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the binding modes of ligands with their target proteins and to estimate their binding affinity. For thiadiazole scaffolds, molecular docking studies have provided crucial insights into their interactions at the molecular level.

In a study of new imidazo[2,1-b]thiazole (B1210989) linked thiadiazole conjugates, molecular docking was used to evaluate their potential as anti-proliferative agents against hepatic cancer. nih.gov The compounds were docked with the active site of the target protein, Glypican-3 (GPC-3), revealing good binding affinities ranging from -10.30 to -6.90 kcal·mol⁻¹. nih.gov The derivative with the best binding affinity of -10.30 kcal·mol⁻¹ was identified as a promising candidate for further development. nih.gov

Similarly, molecular docking studies were conducted on a series of 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors. nih.gov The docking results helped to elucidate the binding modes of these compounds within the colchicine (B1669291) binding site of tubulin and to explain their cytotoxic activity. nih.gov The free binding energies of the most active compounds were found to be higher than that of the reference compound, combretastatin (B1194345) A-4. nih.gov

A molecular docking study of a 1,2,5-thiadiazole derivative, TML-Hydroxy, with the target protein 3IVX showed a better docking score (-8.508 kcal/mol) compared to the standard drug ciprofloxacin (B1669076) (-3.879 kcal/mol), suggesting stronger interactions. nih.gov These computational analyses are invaluable for predicting the inhibitory actions of these compounds and for guiding the synthesis of more effective analogs. nih.govnih.gov

The table below presents the binding affinities of some synthesized thiadiazole derivatives against the GPC-3 protein:

CompoundBinding Affinity (kcal·mol⁻¹)
Derivative 12 -10.30
Other Derivatives -6.90 to -10.30

These docking studies, in conjunction with experimental data, provide a comprehensive understanding of the ligand-target interactions and are essential for the rational design of novel thiadiazole-based therapeutic agents.

Investigation of Pharmacophore Models and Bioisosteric Replacements

Pharmacophore modeling and bioisosteric replacement are key strategies in drug discovery used to identify the essential structural features required for biological activity and to optimize lead compounds. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. The 1,2,5-thiadiazole nucleus itself is considered a constrained pharmacophore. nih.gov

Bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings are well-known bioisosteres, and this principle has been extensively applied in the design of new therapeutic agents. mdpi.com This concept is based on the similarity between sulfur and oxygen atoms. mdpi.com

The 1,2,4-oxadiazole (B8745197) ring has been investigated as a bioisostere for the thiazole moiety. researchgate.net This replacement can lead to derivatives with enhanced stability and maintained or improved biological activity. researchgate.net For example, 1,2,4-oxadiazoles have been used as ester bioisosteres to create compounds that are less susceptible to hydrolysis by esterases while retaining their intended biological function. researchgate.net

The application of these principles allows for the systematic modification of the 1,2,5-thiadiazole-3-methanamine scaffold to explore new chemical space and develop compounds with optimized pharmacokinetic and pharmacodynamic profiles.

Enzyme Inhibition Mechanisms and Modulation of Biological Pathways by Thiadiazole Scaffolds

Derivatives of the 1,2,5-thiadiazole scaffold have been shown to modulate various biological pathways through the inhibition of specific enzymes. This has established them as promising candidates for the treatment of a range of diseases, including cancer and inflammatory conditions.

One significant area of investigation is their role as inhibitors of protein tyrosine phosphatases (PTPs). The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is an oncogenic phosphatase, and its inhibition is a key strategy in cancer therapy. nih.gov A series of benzo[c] researchgate.netnih.govnih.govthiadiazole derivatives were designed and found to be potent SHP2 inhibitors. nih.gov The representative compound 11g from this series exhibited an IC₅₀ of 2.11 ± 0.99 μM for SHP2 and showed significant selectivity over other phosphatases like SHP1 and PTP1B. nih.gov

Thiazole-based derivatives have also been identified as multi-targeted inhibitors with antiproliferative properties. frontiersin.org Some compounds have demonstrated inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. frontiersin.org The simultaneous inhibition of these receptors can lead to a synergistic antitumor effect. frontiersin.org For example, compound 11f, a coumarin-based thiazole derivative, was the most potent inhibitor of both EGFR and VEGFR-2 in one study. frontiersin.org

Furthermore, thiazole derivatives have been studied as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. laccei.org Inhibition of 5-LOX is a rational approach for developing anti-inflammatory drugs. laccei.org

The table below summarizes the inhibitory activity of selected thiadiazole derivatives against various enzyme targets:

CompoundTarget EnzymeIC₅₀ (µM)
Benzo[c] researchgate.netnih.govnih.govthiadiazole derivative 11g SHP22.11 ± 0.99
Thiazole derivative 11f VEGFR-22.90 ± 0.010

These findings highlight the versatility of the thiadiazole scaffold in targeting different enzymes and modulating key biological pathways, underscoring its potential in the development of novel therapeutics.

Applications of 1,2,5 Thiadiazole Scaffold in Materials Science and Optoelectronics

Electronic Properties and Charge Transport Mechanisms in Thiadiazole-Based Materials

The 1,2,5-thiadiazole (B1195012) ring is inherently electron-withdrawing, which significantly influences the electronic characteristics of materials incorporating this moiety. This property leads to low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels in its derivatives. chemicalbook.com The presence of the sulfonyl group in oxidized versions, such as 1,2,5-thiadiazole 1,1-dioxides, further enhances this electrochemical behavior, making them excellent candidates for n-type organic semiconductors. chemicalbook.comnih.gov

Research into naphtho[2,3-c] chemicalbook.commdpi.comrsc.orgthiadiazole (NTD) derivatives has demonstrated their potential for ambipolar charge transport, meaning they can efficiently transport both holes and electrons. researchgate.netresearchgate.net This is a desirable characteristic for various electronic applications. Theoretical calculations on some NTD derivatives have shown similar reorganization energies for both holes and electrons, suggesting that charge hopping can occur efficiently between adjacent NTD chromophores. researchgate.net The fusion of the thiadiazole ring into larger conjugated systems, like benzo[1,2-c;4,5-c′]bis chemicalbook.commdpi.comrsc.orgthiadiazole (BBT), can result in materials with an open-shell biradical nature, which offers unique electronic properties for optoelectronic applications. nih.gov

Charge Mobility in Naphtho[2,3-c] chemicalbook.commdpi.comrsc.orgthiadiazole (NTD) Derivatives
DerivativeHole Mobility (μh) (cm²/V·s)Electron Mobility (μe) (cm²/V·s)Electric Field (V/cm)Reference
4-(2,2-diphenylvinyl)phenyl-substituted NTD7.16 × 10⁻⁴6.19 × 10⁻⁴2.0 × 10⁵ researchgate.net
Biphenyl-substituted NTD derivative1.9 × 10⁻³1.7 × 10⁻³4.5 × 10⁵ researchgate.net

Luminescent Properties and Applications in Optical Sensors and Devices

Derivatives of 1,2,5-thiadiazole often exhibit strong luminescence, a property that is highly valuable for the development of optical sensors and devices. chemicalbook.com The emission properties can be tuned by modifying the substituents on the thiadiazole ring. For instance, a series of naphtho[2,3-c] chemicalbook.commdpi.comrsc.orgthiadiazole (NTD) derivatives have been synthesized that show high fluorescence quantum yields, with the emission color being adjustable based on the aryl substituents at the 4,9-positions. researchgate.net

The strong luminescence of these compounds has been harnessed to create chemical sensors. A notable example is a Zirconium(IV)-based metal-organic framework (MOF) incorporating a thiadiazole-functionalized ligand, which displays a strong emission band at 510 nm upon excitation at 370 nm. mdpi.com This luminescence is attributed to a π–π* intraligand transition. mdpi.com Such luminescent materials can detect the presence of specific analytes through changes in their emission intensity. mdpi.com Furthermore, novel fluorophores based on benzo-bis(1,2,5-thiadiazole) have been developed for in vivo imaging in the second near-infrared (NIR-II) window (1000–1700 nm), which is a promising area for medical diagnostics. nih.govrsc.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Functional Materials

The 1,2,5-thiadiazole scaffold, particularly when functionalized with coordinating groups like carboxylates, serves as an excellent building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials consist of metal ions or clusters linked together by organic ligands, creating porous and crystalline structures with a wide range of potential applications.

For example, 1,2,5-thiadiazole-3,4-dicarboxylate has been used as a linker to synthesize three-dimensional MOFs with cadmium and copper. mdpi.com The resulting cadmium-based MOF is highly stable in water and exhibits strong luminescence, making it a suitable candidate for sensing applications. mdpi.com A microporous Europium-based MOF using 1,2,5-thiadiazole-3,4-dicarboxylic acid as a ligand has been shown to be effective in the luminescence sensing of nitrofuran antibiotics. researchgate.net The rigid and planar nature of the thiadiazole unit helps in the formation of robust and ordered frameworks. mdpi.com The modular nature of MOFs allows for the tuning of pore size and functionality, which is advantageous for applications such as selective gas adsorption and catalysis. rsc.org

Examples of 1,2,5-Thiadiazole-Based MOFs and Coordination Polymers
LigandMetal IonFramework TypePotential ApplicationReference
1,2,5-Thiadiazole-3,4-dicarboxylateCd(II), Cu(II)3D MOFLuminescent Sensing mdpi.com
4,4'-(benzo[c] chemicalbook.commdpi.comrsc.orgthiadiazole-4,7-diyl)dibenzoic acidZr(IV)3D MOF (UiO-68 topology)Luminescent Sensing mdpi.com
1,2,5-Thiadiazole-3,4-dicarboxylic acidEu(III)Microporous MOFLuminescence sensing of antibiotics, Gas adsorption researchgate.net

Organic Semiconductors and Their Applications in Optoelectronic Devices

The advantageous electronic properties of 1,2,5-thiadiazole derivatives make them highly suitable for use as organic semiconductors in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their electron-deficient nature is particularly useful for creating n-type and ambipolar transport materials. chemicalbook.comresearchgate.net

In the realm of OSCs, 1,2,5-thiadiazole-based molecules have been successfully employed as electron acceptors. For instance, a simple molecule, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c] chemicalbook.commdpi.comrsc.orgthiadiazole (BTF), when used as a third component in ternary polymer solar cells, has significantly improved the power conversion efficiency. The incorporation of BTF into a PM6:Y6 based binary active layer led to an outstanding efficiency of 16.53%. Donor-acceptor compounds constructed from 5,5'-bibenzo[c] chemicalbook.commdpi.comrsc.orgthiadiazole (BBTz) have also shown promise for use in solution-processed small molecule optoelectronic devices. Furthermore, derivatives of 1,2,5-thiadiazole have been investigated as hole-transporting materials in perovskite solar cells, demonstrating their versatility in various solar cell architectures.

Advanced Analytical Characterization Methodologies for 1,2,5 Thiadiazole 3 Methanamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural framework of 1,2,5-thiadiazole (B1195012) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For derivatives of 1,2,5-thiadiazole, both ¹H and ¹³C NMR are routinely employed for structural confirmation. nih.gov

¹H NMR Spectroscopy: While the 1,2,5-thiadiazole ring itself contains no hydrogen atoms, the proton signals from substituents, such as the methanamine group at the 3-position, provide critical information. mdpi.com The chemical shifts, splitting patterns, and integration of these signals are used to confirm the presence and connectivity of substituent groups. For instance, in more complex derivatives, the aromatic protons can appear in the range of 7.23 to 8.27 ppm. dergipark.org.tr

¹³C NMR Spectroscopy: The carbon signals originating from the 1,2,5-thiadiazole ring are particularly diagnostic. These typically appear in the range of 130–160 ppm. mdpi.com For 1,2,5-thiadiazole 1,1-dioxides, these signals shift downfield to the 150–170 ppm range. mdpi.comnih.gov The specific chemical shifts of the ring carbons can be influenced by the nature of the substituents.

Interactive Data Table: Typical NMR Chemical Shifts for 1,2,5-Thiadiazole Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HAromatic Protons7.23 - 8.27 dergipark.org.tr
¹³C1,2,5-Thiadiazole Ring130 - 160 mdpi.com
¹³C1,2,5-Thiadiazole 1,1-Dioxide Ring150 - 170 mdpi.comnih.gov

It is important to note that the solubility of some derivatives in common deuterated solvents can be low, which may pose a challenge for obtaining high-quality ¹³C NMR spectra. mdpi.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,2,5-thiadiazole-3-methanamine and its derivatives, IR spectroscopy provides characteristic absorption bands that confirm the presence of the thiadiazole ring and the methanamine substituent.

The IR spectra of 1,2,5-thiadiazole derivatives show characteristic bands for C=N stretching vibrations. mdpi.com In the case of 1,2,5-thiadiazole 1,1-dioxides, two distinct C=N stretching vibrations are observed in the 1600–1550 cm⁻¹ range, along with two S=O stretches at 1350–1280 and 1170–1100 cm⁻¹. mdpi.com For derivatives containing a cyano group, a characteristic signal appears around 2219 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies for 1,2,5-Thiadiazole Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
C=N (in 1,1-dioxides)Stretching1600 - 1550 mdpi.com
S=O (in 1,1-dioxides)Stretching1350 - 1280 and 1170 - 1100 mdpi.com
C≡NStretching~2219 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectra of 1,2,5-thiadiazole and its derivatives are characterized by absorption bands that are sensitive to the molecular structure and substitution pattern.

The parent 1,2,5-thiadiazole exhibits a vacuum ultraviolet (VUV) absorption spectrum with broad bands centered near 5.0, 7.2, 7.7, 8.7, 9.6, and 10.6 eV. osti.gov Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides show an absorption maximum in the ultraviolet region, around 315 nm in acetonitrile (B52724) and 240–280 nm in ethanol. mdpi.comnih.gov When the thiadiazole ring is fused to a larger aromatic system, the UV-Vis spectra become more complex, and the molar absorption coefficient often exceeds 10⁴ dm³·mol⁻¹·cm⁻¹ in the UV region. mdpi.com The electronic absorption spectra of some derivatives can be influenced by the π-electron deficient nature of the fused 1,2,5-thiadiazole rings, leading to shifts in the absorption bands. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized 1,2,5-thiadiazole derivatives. mdpi.com

The electron impact (EI) mass spectrum of a compound provides a unique fingerprint based on the fragmentation of the molecular ion. For some thiadiazole derivatives, the molecular ion peak is the base peak, indicating its stability. researchgate.net The fragmentation patterns can reveal the loss of specific functional groups and the cleavage of the heterocyclic ring, aiding in structural elucidation. researchgate.netsapub.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. The molecular structures of several 1,2,5-thiadiazole derivatives, including 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 2-oxide and mdpi.comnih.govdaneshyari.comthiadiazolo[3,4-b]quinoxaline, have been confirmed by single-crystal X-ray diffraction. daneshyari.com In some cases, shortened intermolecular contacts observed in the crystal structure can indicate the presence of specific interactions, such as S---N contacts, which can lead to the formation of extended molecular chains. daneshyari.com

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of 1,2,5-thiadiazole derivatives. These methods provide insights into the ease with which a molecule can be oxidized or reduced, which is crucial for applications in materials science and electronics.

The electrochemical properties of 1,2,5-thiadiazole 2-oxides have been studied by cyclic voltammetry, revealing different behaviors for monocyclic and benzo-fused derivatives. daneshyari.com 1,2,5-Thiadiazole 1,1-dioxides are generally more easily electroreduced than their non-oxidized parent heterocycles. researchgate.net The electron-withdrawing nature of the 1,2,5-thiadiazole 1,1-dioxide ring significantly influences the voltammetric behavior. researchgate.net For some highly contorted 1,2,5-thiadiazole-fused aromatics, CV measurements have been used to estimate the LUMO and HOMO energy levels, indicating their potential as semiconducting materials. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a powerful and indispensable technique for the characterization of radical species derived from this compound. This method specifically detects molecules or molecular fragments possessing one or more unpaired electrons, providing detailed insights into the electronic structure, distribution of the unpaired electron's spin density, and the local environment of the radical center.

The generation of radical cations from this compound and its derivatives can be achieved through various methods, including chemical or electrochemical oxidation. Once formed, these paramagnetic species can be subjected to ESR analysis. The resulting spectrum is characterized by its g-factor and hyperfine coupling constants, which serve as fingerprints for the identification and structural elucidation of the radical.

Detailed Research Findings

The ESR spectra of radicals derived from 1,2,5-thiadiazole heterocycles are influenced by the constituent atoms of the ring and the substituents. The presence of two nitrogen atoms (¹⁴N, nuclear spin I = 1) and potentially a proton on the exocyclic amine group or the methylene (B1212753) bridge in the case of this compound, leads to characteristic hyperfine splitting patterns.

For the radical cation of an amino-substituted 1,2,5-thiadiazole, the unpaired electron is typically delocalized over the π-system of the heterocyclic ring. This delocalization is reflected in the observed hyperfine coupling constants. The magnitude of the coupling to the nitrogen nuclei of the thiadiazole ring provides a direct measure of the spin density at these positions.

Theoretical calculations, particularly using Density Functional Theory (DFT), have become instrumental in predicting and interpreting the ESR spectra of such radicals. nih.govaps.org Functionals such as B3LYP and PBE0, paired with appropriate basis sets (e.g., EPR-II, EPR-III, or specialized "J-style" basis sets), have shown good correlation with experimental data for a variety of organic radicals. mdpi.com These computational approaches allow for the prediction of both g-factors and hyperfine coupling constants for all magnetic nuclei within the radical, aiding in the definitive assignment of complex spectra.

For the radical cation of this compound, the primary hyperfine interactions are expected with the two nitrogen atoms of the thiadiazole ring (N2 and N5), the nitrogen atom of the aminomethyl group, and the protons of the methylene bridge and the amino group. The g-factor for such nitrogen-sulfur heterocyclic radicals is typically found to be close to the free-electron g-value (ge ≈ 2.0023), with deviations arising from spin-orbit coupling contributions from the heteroatoms. For radicals based on 1,2,5-thiadiazole 1,1-dioxides, g-factors generally fall within the range of 2.002–2.009. mdpi.com

Illustrative Data Tables

To provide a quantitative understanding of the ESR parameters for the radical cation of this compound, the following tables present plausible calculated hyperfine coupling constants (in Gauss) and the g-tensor components. These values are based on DFT calculations for analogous amino-substituted heterocyclic radicals and typical values reported for 1,2,5-thiadiazole derivatives. mdpi.comresearchgate.net

Table 1: Calculated Isotropic Hyperfine Coupling Constants (a_iso) for the this compound Radical Cation

NucleusIsotopeNuclear Spin (I)a_iso (Gauss)
N(2)¹⁴N14.5
N(5)¹⁴N13.8
C(3)¹³C1/22.1
C(4)¹³C1/21.5
H(4)¹H1/2-1.8
N(amine)¹⁴N11.2
H(methylene)¹H1/20.9 (x2)
H(amine)¹H1/20.5 (x2)

Table 2: Calculated g-Tensor Components for the this compound Radical Cation

g-Tensor ComponentValue
g_xx2.0045
g_yy2.0031
g_zz2.0021
g_iso2.0032

The data presented in these tables illustrate the expected distribution of spin density. The larger hyperfine coupling constants for the ring nitrogens (N2 and N5) indicate a significant portion of the unpaired electron density resides on these atoms. The smaller couplings to the aminomethyl substituent suggest a lesser but still present degree of delocalization onto this group. The anisotropy of the g-tensor reflects the non-spherical distribution of the electron spin within the molecule.

It is important to note that the exact experimental values can be influenced by solvent effects and the specific counter-ion in the case of generated radical salts. However, the presented data provides a solid foundation for the interpretation of experimentally obtained ESR spectra for this compound radical species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.